![molecular formula C26H28N2O2 B5170520 1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone CAS No. 416894-18-3](/img/structure/B5170520.png)
1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzene, which is a common aromatic compound in organic chemistry. The presence of the piperazine ring suggests that it may have properties similar to other piperazine derivatives, which are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a piperazine ring, and a benzyloxy group. These functional groups could potentially engage in a variety of chemical reactions .Chemical Reactions Analysis
The benzylic position of this compound (the carbon adjacent to the benzene ring) is particularly reactive and could undergo a variety of reactions, including free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could potentially make the compound basic, while the benzyloxy group could potentially make the compound more lipophilic .Applications De Recherche Scientifique
Antimicrobial Activity
Chalcones derivatives, which have a structure similar to the requested compound, have been found to have wide applications in pharmaceutical and medicinal chemistry . They have been synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were screened for antimicrobial activity .
Antioxidant Activity
In addition to their antimicrobial properties, chalcones derivatives have also been evaluated for their antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Synthesis of Novel Compounds
The compound “1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone” could potentially be used in the synthesis of novel compounds. For instance, chalcones derivatives have been synthesized by coupling with aromatic substituted aldehyde . These novel compounds could have a variety of applications in medicinal chemistry.
Pharmaceutical Applications
Given their antimicrobial and antioxidant activities, chalcones derivatives could have wide applications in pharmaceutical chemistry . They could be used in the development of new drugs for the treatment of various diseases.
Medicinal Chemistry
Chalcones derivatives have been found to have wide applications in medicinal chemistry . They could be used in the development of new therapeutic agents.
Biological Potential
Chalcones derivatives have been synthesized and screened for their biological potential . This suggests that “1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone” could also have significant biological potential.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Pharmacokinetics
. The impact of these properties on the compound’s bioavailability is currently unknown.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
Propriétés
IUPAC Name |
1-[4-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-21(29)24-10-12-25(13-11-24)28-16-14-27(15-17-28)19-23-8-5-9-26(18-23)30-20-22-6-3-2-4-7-22/h2-13,18H,14-17,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHVTFQVPDAESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)
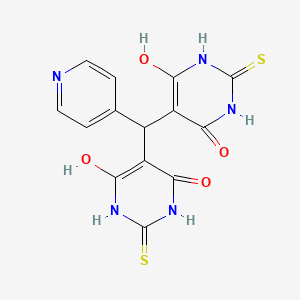
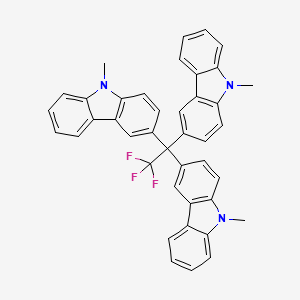
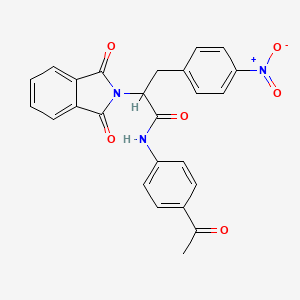
![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)
![3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5170479.png)


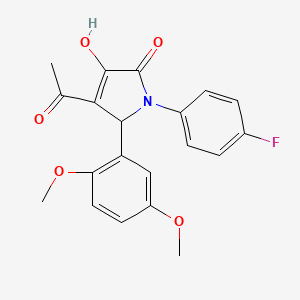
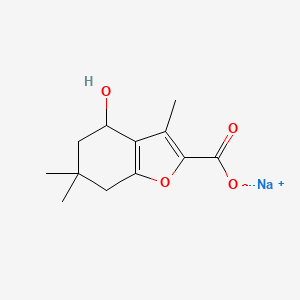
![4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5170519.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5170527.png)
![2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5170530.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5170534.png)